![molecular formula C23H26N6O7 B4292142 4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE](/img/structure/B4292142.png)
4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE
Overview
Description
4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound featuring a pyrano[2,3-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE typically involves multi-step reactions. One common method includes the condensation of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This reaction forms the pyrano[2,3-c]pyrazole core, which is then further functionalized to introduce the ethoxy, nitro, and morpholine carboxylate groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the ethoxy or nitro positions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It may find applications in the development of new materials with unique properties.
Mechanism of Action
The exact mechanism of action for 4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE is not well-understood. its molecular structure suggests that it could interact with various biological targets, potentially inhibiting or activating specific pathways. Further research is needed to elucidate its mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl acetate
- 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles
Uniqueness
What sets 4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the morpholine-4-carboxylate group, in particular, could influence its solubility, reactivity, and potential interactions with biological targets.
Properties
IUPAC Name |
[4-(6-amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxy-6-nitrophenyl] morpholine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O7/c1-3-5-15-19-18(14(12-24)21(25)36-22(19)27-26-15)13-10-16(29(31)32)20(17(11-13)34-4-2)35-23(30)28-6-8-33-9-7-28/h10-11,18H,3-9,25H2,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGYEHWLEPRMLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)OCC)OC(=O)N4CCOCC4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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